molecular formula C14H10N2O4 B3460881 4-(4-nitrobenzoyl)benzamide

4-(4-nitrobenzoyl)benzamide

Cat. No.: B3460881
M. Wt: 270.24 g/mol
InChI Key: IJIFIVQIOINEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-nitrobenzoyl)benzamide is an organic compound with the molecular formula C14H10N2O4. It is characterized by the presence of a benzamide group substituted with a nitrobenzoyl group at the para position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrobenzoyl)benzamide typically involves the reaction of 4-nitrobenzoic acid with ammonia in the presence of various catalysts. Effective catalysts include tetrabutoxytitanium, boric acid, and dimethyl hydrogen phosphite, often with the addition of PEG-400 as a co-catalyst. The reaction is carried out in trichlorobenzene or a mixture of trichlorobenzene with o-xylene at temperatures ranging from 160 to 185°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents and catalysts is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-nitrobenzoyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 4-(4-aminobenzoyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(4-nitrobenzoyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-nitrobenzoyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro group, which affects the overall electronic properties of the molecule .

Comparison with Similar Compounds

Similar Compounds

    4-nitrobenzamide: Similar structure but lacks the additional benzoyl group.

    4-aminobenzamide: The nitro group is reduced to an amino group.

    N-(4-nitrobenzoyl)-4-nitrobenzamide: Contains an additional nitro group on the benzamide moiety.

Uniqueness

4-(4-nitrobenzoyl)benzamide is unique due to the presence of both a nitro group and a benzoyl group, which confer distinct reactivity and properties. This dual functionality allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

4-(4-nitrobenzoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c15-14(18)11-3-1-9(2-4-11)13(17)10-5-7-12(8-6-10)16(19)20/h1-8H,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIFIVQIOINEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-nitrobenzoyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(4-nitrobenzoyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-(4-nitrobenzoyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-(4-nitrobenzoyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-(4-nitrobenzoyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-(4-nitrobenzoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.